Colterol

Overview

Description

Colterol is a short-acting β2-adrenoreceptor agonist . It’s used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

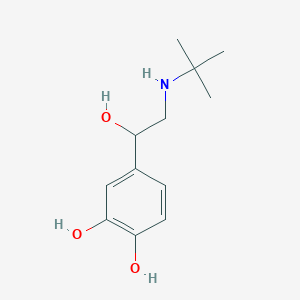

Molecular Structure Analysis

The molecular formula of Colterol is C12H19NO3 . Its molar mass is 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

- Colterol, primarily known as a β2‐adrenergic agonist, is utilized in its prodrug form, bitolterol. This compound is biologically inactive until converted to the active colterol within the lungs, demonstrating significant application in treating asthma and chronic obstructive pulmonary disease (COPD) (Walker, Kradjan, & Bierman, 1985).

Metabolism and Excretion in Animal Studies

- In animal studies, the metabolism and excretion pathways of bitolterol (and consequently colterol) vary significantly based on the route of administration. These studies provide insights into the drug's behavior in different physiological environments (Aimoto, Ito, Kimura, Murata, & Ito, 1979).

Bronchodilator Activity

- Colterol's role as a bronchodilator is evidenced by its activation of beta-2 adrenergic receptors in bronchiolar smooth muscle. This activation results in relaxation of bronchial smooth muscle, increasing airflow and mitigating bronchospasms, which is particularly beneficial in treating asthma (Bitolterol Mesylate, 2020).

Selectivity and Potency in Beta-Adrenoceptor Agonism

- Colterol has been studied for its selectivity and intrinsic activity in beta-adrenoceptor agonism. Its behavior in various tissues, such as tracheal smooth muscle, cardiac muscle, and skeletal muscle, is a topic of significant research interest, highlighting its varied pharmacological applications (Waldeck, Jeppsson, & Widmark, 2009).

Mechanism of Action

Target of Action

Colterol is a short-acting β2-adrenoreceptor agonist . The β2-adrenoreceptors are primarily found in the lungs, and they play a crucial role in the regulation of bronchodilation. When these receptors are activated, they cause the smooth muscles in the airways to relax, leading to dilation of the bronchial passages. This helps to improve airflow and alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

As a β2-adrenoreceptor agonist, Colterol works by binding to the β2-adrenoreceptors on the smooth muscle cells in the lungs. This binding triggers a cascade of events that leads to the relaxation of these muscles. The exact molecular interactions involved in this process are complex and involve multiple steps, but the end result is an increase in the diameter of the bronchial passages, allowing for improved airflow .

Biochemical Pathways

The action of Colterol involves several biochemical pathways. The primary pathway is the activation of the β2-adrenoreceptor, which leads to an increase in the production of cyclic adenosine monophosphate (cAMP) within the cell. This increase in cAMP levels then leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to relaxation of the smooth muscle cells in the airways .

Pharmacokinetics

The pharmacokinetics of Colterol involve its absorption, distribution, metabolism, and excretion (ADME). As a β2-adrenoreceptor agonist, Colterol is typically administered via inhalation, allowing for direct delivery to the lungs and rapid onset of action . .

Result of Action

The primary result of Colterol’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation. This helps to improve airflow and reduce symptoms in conditions such as asthma and COPD. On a molecular level, this involves a series of events triggered by the activation of the β2-adrenoreceptor, leading to an increase in cAMP levels and subsequent activation of PKA .

Action Environment

The efficacy and stability of Colterol can be influenced by various environmental factors. For instance, factors such as temperature and humidity can affect the stability of the drug, while individual patient factors such as the severity of the disease, co-existing health conditions, and concomitant medications can influence its efficacy. Additionally, lifestyle factors such as smoking can also impact the effectiveness of Colterol .

Safety and Hazards

The safety and hazards associated with Colterol would be similar to those of other β2-adrenoreceptor agonists. These can include side effects such as tremors, nervousness, headaches, muscle cramps, palpitations, and rapid heart rate . It’s important to use this medication under the supervision of a healthcare provider.

properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864860 | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18866-78-9 | |

| Record name | Colterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

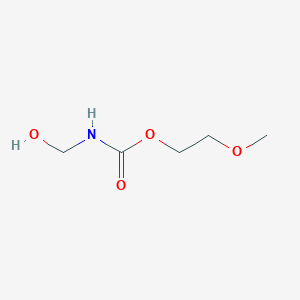

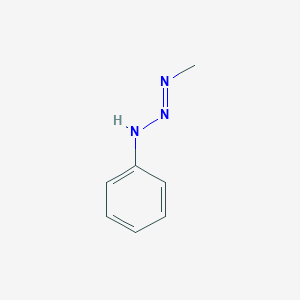

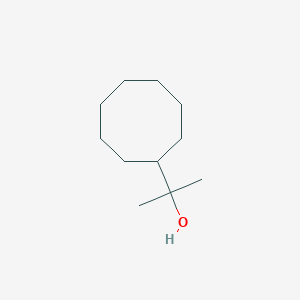

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

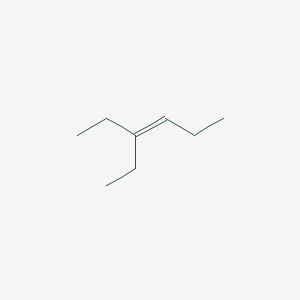

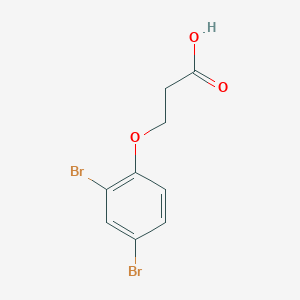

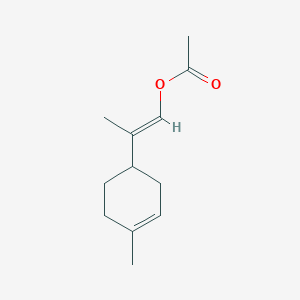

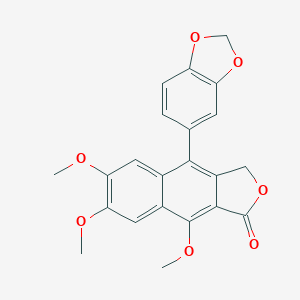

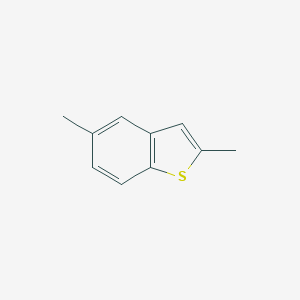

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

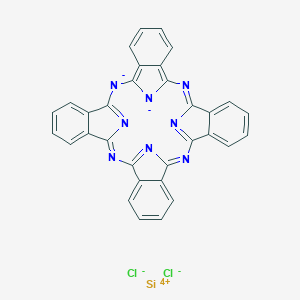

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)